1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 124909-66-6
VCID: VC20845078
InChI: InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3
SMILES: CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

CAS No.: 124909-66-6

Cat. No.: VC20845078

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde - 124909-66-6

Specification

CAS No. 124909-66-6
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Standard InChI InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3
Standard InChI Key AKLXGPSKKVZHDR-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator